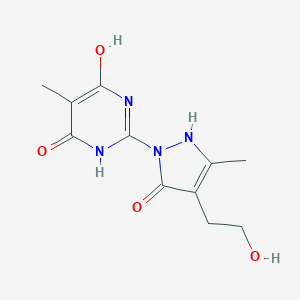![molecular formula C15H10FN3OS2 B276203 8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one](/img/structure/B276203.png)
8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of protein kinase CK2. This inhibition may lead to the inhibition of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, it has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one in lab experiments include its potential anticancer and antibacterial activity, as well as its ability to inhibit the activity of protein kinase CK2. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one. One direction is to further investigate its potential anticancer and antibacterial activity. Another direction is to investigate its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has been achieved through various methods. One of the methods involves the reaction of 4-fluoroaniline with 2-methylthio-4,5-dihydrothiazole-4-carboxylic acid, followed by cyclization with cyanogen bromide. Another method involves the reaction of 4-fluoroaniline with 2-methylthio-4,5-dihydrothiazole-4-carboxylic acid, followed by reaction with thionyl chloride and cyclization with cyanogen bromide.
Applications De Recherche Scientifique
8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has potential applications in scientific research. It has been found to exhibit anticancer activity against various cancer cell lines. It has also been found to have antibacterial activity against Gram-positive bacteria. In addition, it has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes.
Propriétés
Formule moléculaire |
C15H10FN3OS2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-12-methyl-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one |
InChI |
InChI=1S/C15H10FN3OS2/c1-8-7-21-15-17-11-6-12(9-2-4-10(16)5-3-9)22-13(11)14(20)19(15)18-8/h2-6H,7H2,1H3 |
Clé InChI |
JNZJWDBJLMNACJ-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)F)N=C2SC1 |
SMILES canonique |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)F)N=C2SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)

![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)




![4,6-dimethyl-2-[(5-methyl-2-furyl)methylene]thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276142.png)
![N-methyl-N'-[({5-[(3-methyl-6-oxo-5,6-dihydro-1(2H)-pyridazinyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea](/img/structure/B276144.png)